(2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate
CAS No.: 871014-58-3
Cat. No.: VC2909096
Molecular Formula: C12H22N2O4
Molecular Weight: 258.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 871014-58-3 |
|---|---|
| Molecular Formula | C12H22N2O4 |
| Molecular Weight | 258.31 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-ethyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C12H22N2O4/c1-5-17-10(15)9-6-8(13)7-14(9)11(16)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m1/s1 |
| Standard InChI Key | LPKYDBJTLRTCGX-BDAKNGLRSA-N |
| Isomeric SMILES | CCOC(=O)[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)N |
| SMILES | CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)N |
| Canonical SMILES | CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)N |
Introduction
Chemical Properties and Structure
(2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate is a pyrrolidine derivative with distinct chemical properties determined by its functional groups and stereochemistry. The compound features a pyrrolidine ring with specific stereochemistry at the 2 and 4 positions, along with protecting groups that influence its reactivity and applications.
Physical and Chemical Properties
The compound presents as a defined organic structure with specific properties that make it suitable for pharmaceutical and chemical research. Table 1 summarizes the key properties of this compound.
Table 1: Physical and Chemical Properties of (2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate
| Property | Description |
|---|---|
| CAS Number | 871014-58-3 |
| Molecular Formula | C₁₂H₂₂N₂O₄ |
| Molecular Weight | 258.31 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-ethyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate |
| Physical State | Not specifically detailed in available literature |
| Solubility | Limited information available |
| Chemical Classification | Pyrrolidine derivative, amino acid derivative |
The compound features a pyrrolidine core with specific stereochemistry, indicated by the (2S,4R) notation, which plays a crucial role in determining its three-dimensional structure and potential biological interactions.
Molecular Structure and Identifiers
The molecular structure includes several key functional groups, including the pyrrolidine ring, amino group, and two carboxylate groups protected by different ester functionalities. Table 2 presents the structural identifiers of the compound.
Table 2: Structural Identifiers of (2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C12H22N2O4/c1-5-17-10(15)9-6-8(13)7-14(9)11(16)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m1/s1 |
| Standard InChIKey | LPKYDBJTLRTCGX-BDAKNGLRSA-N |
| Canonical SMILES | CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)N |
| Isomeric SMILES | CCOC(=O)[C@@H]1CC@HN |
| PubChem Compound ID | 45072443 |
The stereochemistry of this compound is critical to its function and applications. The (2S,4R) configuration indicates specific three-dimensional arrangements at carbons 2 and 4 of the pyrrolidine ring that determine its spatial orientation and potential biological activity.
Related Compounds and Derivatives
The target compound exists within a family of related structures that share similar core features but differ in specific functional groups or exist in different salt forms.
Hydrochloride Salt Form
The hydrochloride salt form of the compound, (2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride, represents an important derivative with distinct properties.
Table 3: Properties of the Hydrochloride Salt Form
| Property | Description |
|---|---|
| CAS Number | 2187426-87-3 |
| Molecular Formula | C₁₂H₂₃ClN₂O₄ |
| Molecular Weight | 294.78 g/mol |
| Standard InChI | InChI=1S/C12H22N2O4.ClH/c1-5-17-10(15)9-6-8(13)7-14(9)11(16)18-12(2,3)4;/h8-9H,5-7,13H2,1-4H3;1H/t8-,9+;/m1./s1 |
| Standard InChIKey | XXNJZPMLIFHXRE-RJUBDTSPSA-N |
| SMILES | CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)N.Cl |
The hydrochloride salt form typically exhibits different solubility and stability characteristics compared to the free base form, potentially making it more suitable for certain pharmaceutical applications.
Methyl Ester Analog
A closely related compound is the methyl ester analog, (2S,4R)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate, which differs only in having a methyl group instead of an ethyl group at the 2-carboxylate position.
This analog shares similar structural and chemical properties with the target compound but may exhibit subtle differences in reactivity and biological activity due to the difference in ester group .
| Parameter | Details |
|---|---|
| Starting Material | (2S,4R)-1-tert-butyl 2-ethyl 4-azidopyrrolidine-1,2-dicarboxylate |
| Catalyst | Palladium (10%) on activated carbon |
| Conditions | Hydrogen atmosphere, methanol solvent, room temperature (20°C), 12 hours |
| Expected Yield | Approximately 97% (based on methyl ester analog) |
The reaction typically involves the reduction of an azido group to an amino group under hydrogen atmosphere using a palladium catalyst, while maintaining the stereochemical integrity of the molecule .
Applications in Research and Industry
(2S,4R)-1-tert-Butyl 2-ethyl 4-aminopyrrolidine-1,2-dicarboxylate serves several important functions in chemical and pharmaceutical research, primarily as an intermediate in complex organic synthesis.
Pharmaceutical Intermediates
The compound is valuable as a building block in the synthesis of more complex biologically active molecules. Its specific stereochemistry and functional groups make it suitable for:
-
Development of enzyme inhibitors
-
Synthesis of peptidomimetic compounds
-
Creation of novel therapeutics targeting specific biological pathways
The structured pyrrolidine core with defined stereochemistry provides a valuable scaffold for developing compounds with potential pharmaceutical applications.
Chemical Research Applications
In chemical research, the compound serves as:
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A model substrate for studying stereoselective reactions
-
A building block for complex molecule synthesis
-
A protected amino acid derivative for peptide synthesis
The presence of multiple functional groups allows for selective modifications, making this compound particularly useful in multi-step synthetic pathways requiring precise control over reactivity and stereochemistry.
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
These hazard statements indicate that the compound requires careful handling to avoid adverse health effects.
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